Product packaging for Berberine Ursodeoxycholate(Cat. No.:CAS No. 1868138-66-2)

Berberine Ursodeoxycholate

Cat. No.: B10831510
CAS No.: 1868138-66-2
M. Wt: 727.9 g/mol
InChI Key: FHZVFXJRSFLYDY-FUXQPCDDSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Berberine ursodeoxycholate, also known as HTD1801, is an ionic salt composed of berberine and ursodeoxycholic acid (UDCA), engineered as a new molecular entity with enhanced properties . It is an orally delivered, gut-liver anti-inflammatory metabolic modulator being investigated for the treatment of complex metabolic diseases . Its research value lies in a unique dual mechanism of action: it activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy and metabolism, while also inhibiting the NLRP3 inflammasome, a key component of the inflammatory response . These pathways are associated with improvements in insulin resistance, glucose and lipid metabolism, and hepatic inflammation . Clinical studies have demonstrated its potential in addressing conditions like type 2 diabetes and non-alcoholic steatohepatitis (NASH). In a Phase 2 trial involving patients with type 2 diabetes, this compound significantly reduced HbA1c and fasting plasma glucose, and also improved lipid profiles and liver enzymes . Another Phase 2 trial in patients with presumed NASH and type 2 diabetes showed a significant reduction in liver fat content, alongside improvements in glycemic control and liver-associated enzymes . The most frequently reported adverse effects in clinical trials were gastrointestinal, such as diarrhea and abdominal discomfort . This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H57NO8 B10831510 Berberine Ursodeoxycholate CAS No. 1868138-66-2

Properties

CAS No.

1868138-66-2

Molecular Formula

C44H57NO8

Molecular Weight

727.9 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C24H40O4.C20H18NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1

InChI Key

FHZVFXJRSFLYDY-FUXQPCDDSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC

Origin of Product

United States

Molecular Design and Synthetic Approaches of Berberine Ursodeoxycholate

Ionic Salt Formation: Principles and Impact on Compound Characteristics

Berberine (B55584) ursodeoxycholate is primarily designed as an ionic salt. google.commedchemexpress.com This involves an acid-base reaction between the quaternary ammonium (B1175870) cation of berberine and the carboxylate anion of ursodeoxycholic acid. google.comdrugbank.com This salt formation is a key strategy to modify the physicochemical properties of berberine. nih.gov

The formation of the ionic salt is believed to enhance the solubility and bioavailability of berberine. nih.gov It is thought that when ingested, the salt dissociates into its constituent berberine and ursodeoxycholic acid components in the gastrointestinal tract, allowing for their differential absorption. nih.govmedchemexpress.comglpbio.com This approach is intended to improve upon the typically low absorption of berberine. scielo.br

The impact of ionic salt formation extends to the solid-state properties of the compound. Different solid forms, or polymorphs, of berberine ursodeoxycholate have been identified, each with unique physicochemical characteristics. google.com These polymorphs can differ in aspects such as solubility, dissolution rate, and stability, which are critical for pharmaceutical development. google.com The existence of various crystalline and amorphous forms highlights the importance of controlling the manufacturing process to ensure a consistent and effective final product. google.com

Table 1: Crystalline Forms of this compound and Their Preparation
FormKey XRPD Peaks (2θ values ±0.2°)Preparation Method
Form A3.98, 7.06, 7.34, 8.79, 16.54Prepared by forming a mixture of BBR-UDCA with co-solvents of an organic solvent and water (water activity > 0.4), followed by stirring, filtration, washing, and water removal. google.com
Form B7.39, 9.31, 12.41, 13.14, 14.37Obtained by dissolving BBR-UDCA in an acetonitrile/water mixture (v/v from 1:2 to 2:1) and then slowly evaporating the solvents. google.com
Form DNot specifiedFormed by mixing BBR-UDCA with an organic solvent or an organic solvent/water co-solvent with a water activity of less than about 0.2, followed by stirring and filtration. google.com
Form HNot specifiedPrepared by dissolving BBR-UDCA in an acetonitrile/water mixture (v/v from 1:2 to 2:1), slow evaporation, collection of the precipitate by filtration, heating to about 100°C, and then cooling to room temperature. google.com

Methodologies for Conjugate Synthesis (e.g., Solubility-Based Derivatization)

The synthesis of this compound has been approached through different methodologies, primarily focusing on the creation of an ionic salt. One described method involves dissolving berberine chloride in hot distilled water, which is then cooled. google.com Concurrently, ursodeoxycholic acid is dissolved in anhydrous ethanol (B145695) with an aqueous solution of sodium carbonate. google.com The two solutions are then combined to form the this compound salt. google.com Spectroscopic analysis, such as the disappearance of the carbonyl stretching vibration band of ursodeoxycholic acid in the IR spectrum, confirms the formation of the salt. google.com

Table 2: Synthetic Approaches for Berberine-Ursodeoxycholic Acid Compounds
ApproachDescriptionKey Reagents/Conditions
Ionic Salt FormationDirect acid-base reaction between berberine and ursodeoxycholic acid. google.comBerberine chloride, ursodeoxycholic acid, sodium carbonate, water, ethanol. google.com
Covalent Conjugation (Amide Linker)Chemical modification of both parent molecules to introduce functional groups, followed by the formation of an amide bond to link them. Not specified in detail, but would involve standard amide coupling reagents.

Stereochemical Considerations in Berberine and Ursodeoxycholic Acid Derivatives

The stereochemistry of both berberine and ursodeoxycholic acid is a critical factor in their biological activity and, consequently, in the design and synthesis of their derivatives. Ursodeoxycholic acid has a specific three-dimensional structure with defined stereocenters that is crucial for its therapeutic effects. The synthesis of UDCA itself can be achieved through stereoselective reduction of 7-ketolithocholic acid.

Berberine also possesses a distinct, planar, fused tetracyclic ring system. mdpi.com When creating derivatives of these molecules, it is imperative to consider how the synthetic process might affect their stereochemistry. Maintaining the correct stereoisomers is essential for the desired pharmacological activity of the final compound. Any alteration to the stereocenters of ursodeoxycholic acid or the core structure of berberine during synthesis could lead to a loss of efficacy or even the introduction of undesirable effects. Therefore, synthetic routes must be carefully designed to be stereospecific or stereoselective, ensuring that the final this compound product retains the desired spatial arrangement of its constituent parts.

Table 3: Key Stereochemical Features of Parent Molecules
MoleculeKey Stereochemical FeaturesImportance
BerberinePlanar, fused tetracyclic ring system. mdpi.comThe specific three-dimensional shape is essential for its interaction with biological targets.
Ursodeoxycholic AcidMultiple stereocenters leading to a specific 3D conformation. The precise stereochemistry is critical for its therapeutic effects in liver diseases.

Mechanistic Elucidation of Berberine Ursodeoxycholate S Pharmacological Actions

Dual Mechanism of Action Hypothesis: AMP Kinase Activation and NLRP3 Inflammasome Inhibition

Berberine (B55584) ursodeoxycholate's pharmacological effects are attributed to a dual mechanism that involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NOD-, LRR- and Pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.govainvest.comfirstwordpharma.com This combination of actions allows it to address both metabolic dysregulation and inflammatory processes. ainvest.comhightidetx.com The synergy between berberine's AMPK activation and ursodeoxycholic acid's anti-inflammatory properties provides a comprehensive therapeutic approach. patsnap.com

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Modulation

A primary mechanism of berberine ursodeoxycholate is the activation of the AMPK pathway, a critical regulator of cellular energy homeostasis. patsnap.comainvest.comvulcanchem.com The berberine component of the compound is primarily responsible for this action. nih.gov Activation of AMPK leads to a cascade of events that improve metabolic health, including enhanced insulin (B600854) sensitivity and reduced lipid accumulation. patsnap.com

Regulation of Glucose Metabolism (e.g., inhibition of gluconeogenesis, glucose uptake)

This compound plays a significant role in regulating glucose metabolism through AMPK activation. nih.govhightidetx.com This modulation leads to several beneficial effects, including the inhibition of gluconeogenesis, the process of synthesizing glucose in the liver. nih.govplos.org Studies have shown that berberine can decrease the expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). plos.orgmdpi.com

Furthermore, the compound enhances glucose uptake by muscle cells and adipocytes. nih.govfrontiersin.org This is partly achieved by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. mdpi.com Clinical trials have demonstrated that treatment with this compound results in significant reductions in HbA1c levels, indicating improved glycemic control. nih.govnih.gov For instance, a phase 2 study showed a more substantial decrease in HbA1c with a higher dose of the compound. mdpi.com

Influence on Lipid Metabolism Homeostasis (e.g., fatty acid oxidation, cholesterol and triglyceride synthesis)

Through AMPK activation, this compound also exerts significant influence over lipid metabolism. nih.govfirstwordpharma.comhightidetx.com It promotes hepatic fatty acid oxidation, the process of breaking down fatty acids for energy. nih.govresearchgate.net Concurrently, it inhibits the synthesis of cholesterol and triglycerides. nih.gov Research indicates that berberine can suppress lipogenesis by down-regulating key enzymes involved in fatty acid synthesis. frontiersin.orgresearchgate.net

Clinical studies have shown that this compound can lead to a significant reduction in liver fat content. vulcanchem.comnih.gov It has also been observed to lower levels of total cholesterol, LDL cholesterol, and triglycerides in individuals with hyperlipidemia. mdpi.comresearchgate.netmedlineplus.gov For example, one study reported reductions in total cholesterol and LDL cholesterol after 28 days of treatment. researchgate.net

NOD-, LRR- and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome Inhibition

In addition to its metabolic effects, this compound exhibits potent anti-inflammatory properties through the inhibition of the NLRP3 inflammasome. nih.govainvest.comvulcanchem.com The NLRP3 inflammasome is a protein complex that, when activated by various stimuli including metabolic stressors, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.com The ursodeoxycholic acid component of BUDCA is thought to contribute significantly to this anti-inflammatory action. vulcanchem.com

Attenuation of Systemic and Hepatic Inflammatory Responses

By inhibiting the NLRP3 inflammasome, this compound effectively attenuates both systemic and hepatic inflammatory responses. nih.govainvest.comhightidetx.com This is crucial in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, which are often characterized by chronic low-grade inflammation. ainvest.comnih.gov

Clinical and preclinical studies have demonstrated the anti-inflammatory effects of this compound. It has been shown to reduce levels of systemic inflammatory markers such as C-reactive protein (CRP) and IL-6. vulcanchem.com In the liver, the inhibition of the NLRP3 inflammasome helps to reduce hepatic inflammation, a key factor in the progression of NAFLD to more severe forms like non-alcoholic steatohepatitis (NASH). vulcanchem.commdpi.com This reduction in inflammation, coupled with its metabolic benefits, makes this compound a promising candidate for treating complex metabolic and liver disorders. patsnap.comfirstwordpharma.com

Table 1: Summary of Mechanistic Actions of this compound

Mechanism Pathway/Target Key Effects Primary Active Component
Metabolic Regulation AMP-activated protein kinase (AMPK) Activation - Inhibition of gluconeogenesis- Increased glucose uptake- Increased fatty acid oxidation- Decreased cholesterol and triglyceride synthesis- Restoration of cellular energy homeostasis Berberine

| Anti-inflammatory Action | NOD-, LRR- and Pyrin Domain-Containing Protein 3 (NLRP3) Inflammasome Inhibition | - Attenuation of systemic inflammation- Reduction of hepatic inflammation- Decreased pro-inflammatory cytokine release (e.g., IL-1β, IL-18) | Ursodeoxycholic acid |

Table 2: Clinical and Preclinical Findings on the Effects of this compound

Area of Effect Specific Finding Study Type Reference
Glucose Metabolism Significant reduction in HbA1c levels. Clinical Trial nih.govnih.gov
Inhibition of hepatic gluconeogenic enzymes (PEPCK, G6Pase). Preclinical Study plos.orgmdpi.com
Lipid Metabolism Significant reduction in liver fat content. Clinical Trial vulcanchem.comnih.gov
Reduction in total cholesterol and LDL cholesterol. Clinical Trial researchgate.net
Promotion of fatty acid oxidation. Preclinical Study researchgate.net
Inflammation Reduction in systemic inflammatory markers (CRP, IL-6). Clinical Trial vulcanchem.com

Table 3: List of Compounds Mentioned

Compound Name
Berberine
Ursodeoxycholic acid
This compound (BUDCA)
Phosphoenolpyruvate carboxykinase (PEPCK)
Glucose-6-phosphatase (G6Pase)
Glucose transporter 4 (GLUT4)
IL-1β
IL-18
C-reactive protein (CRP)
IL-6
ATP

Modulation of Nuclear Receptors and Transcription Factors

BBR-UDCA exerts significant influence over a variety of nuclear receptors and transcription factors that are central to regulating gene expression involved in lipid and glucose metabolism, inflammatory responses, and cellular stress.

Farnesoid X Receptor (FXR) Pathway Activation

Berberine, a key component of BBR-UDCA, has been shown to activate the Farnesoid X Receptor (FXR), a crucial regulator of bile acid, lipid, and glucose metabolism. nih.govnih.gov This activation is not direct but is mediated by berberine's influence on gut microbiota. nih.govnih.gov Specifically, berberine inhibits the bile salt hydrolase (BSH) activity of gut bacteria, leading to an increase in conjugated bile acids like tauro-β-muricholic acid (TβMCA), a known FXR antagonist in rodents. oup.comresearchgate.net Simultaneously, it promotes the growth of gut bacteria that deconjugate and transform bile acids, resulting in elevated levels of FXR agonists such as deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA). nih.govnih.gov

The activation of intestinal FXR by these altered bile acid pools upregulates the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). nih.govnih.gov FGF15 then travels to the liver, where it inhibits the expression of key genes involved in lipogenesis and inflammation. nih.gov Studies in FXR knockout mice have demonstrated that the beneficial effects of berberine on hepatic steatosis and inflammation are significantly diminished, confirming the critical role of the FXR pathway in mediating these effects. nih.govnih.gov

Table 1: Impact of Berberine on FXR Pathway and Target Genes

TargetEffect of Berberine TreatmentConsequenceReference
Intestinal FXR UpregulationActivation of downstream signaling nih.govnih.gov
FGF15/19 Increased expression and secretionInhibition of hepatic lipogenesis and inflammation nih.govnih.gov
Hepatic Cyp7a1 & Cyp8b1 RepressionReduced bile acid synthesis researchgate.net
Hepatic SHP InductionInhibition of SREBP-1c nih.gov
Hepatic Lipogenic Genes (e.g., Fas) Decreased expressionReduced fatty acid synthesis nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Engagement

Berberine has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are key regulators of lipid metabolism and inflammation. imrpress.comencyclopedia.pub It exhibits a selective and potent activation of PPARα, with an efficacy comparable to the lipid-lowering drug fenofibrate. imrpress.com This activation leads to the upregulation of PPARα target genes, such as carnitine palmitoyltransferase I (CPT-I), which is a rate-limiting enzyme in mitochondrial fatty acid oxidation. imrpress.com

Furthermore, berberine has been shown to activate PPARγ, which plays a role in suppressing oxidative stress and improving endothelial function. nih.gov By engaging PPARs, BBR-UDCA can influence adipogenesis, fatty acid oxidation, and the inflammatory response, contributing to its metabolic benefits. mdpi.commdpi.com

Sirtuin (SIRT) Pathway Regulation (e.g., SIRT1, SIRT3)

Berberine influences the activity of sirtuins, a class of proteins that play crucial roles in cellular metabolism, stress resistance, and aging. It has been shown to upregulate the expression of Sirtuin 1 (SIRT1), which is involved in promoting the deacetylation of proteins that regulate metabolic pathways. nih.gov For instance, increased SIRT1 activity can enhance fatty acid oxidation in the liver. nih.gov

Forkhead Box O (FOXO) and Sterol Regulatory Element-Binding Protein (SREBP) Modulation

Berberine has been demonstrated to modulate the activity of Forkhead Box O (FOXO) transcription factors, which are involved in cellular processes like stress resistance, metabolism, and apoptosis. The specific mechanisms of BBR-UDCA on FOXO pathways are still under investigation.

More extensively studied is berberine's effect on Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, a master regulator of lipogenesis. nih.gov Berberine inhibits the activation of SREBP-1 by downregulating the expression of SREBP cleavage-activating protein (SCAP). nih.gov This inhibition leads to a subsequent decrease in the expression of lipogenic enzymes, thereby suppressing lipid synthesis. nih.gov This action is a key component of the lipid-lowering effects of BBR-UDCA. mdpi.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) Pathways

Berberine activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. oup.comnih.gov Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), leading to the increased expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.govmdpi.com

The upregulation of the Nrf2/HO-1 pathway by berberine enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. oup.comnih.gov In some contexts, such as enhancing the radiosensitivity of cancer cells, berberine has been shown to suppress the Nrf2 pathway, indicating a context-dependent regulation. frontiersin.org

Antioxidant and Anti-Apoptotic Mechanisms

BBR-UDCA exhibits potent antioxidant and anti-apoptotic properties, which are central to its protective effects in various disease models. patsnap.comresearchgate.net These mechanisms are multifaceted and involve both direct and indirect actions on cellular pathways.

The antioxidant effects of berberine, a component of BBR-UDCA, are well-documented. nih.govresearchgate.net It enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.netresearchgate.net This is achieved, in part, through the activation of the Nrf2 pathway as described above. nih.gov By bolstering these enzymatic defenses, berberine helps to mitigate cellular damage caused by oxidative stress. nih.govresearchgate.net

Table 2: Antioxidant and Anti-Apoptotic Mechanisms of BBR-UDCA

Gut Microbiota Modulation and its Metabolic Implications

This compound (BBR-UDCA) is a novel molecule that significantly influences the gut microbiota, leading to beneficial metabolic outcomes. medchemexpress.com Its action involves reshaping the gut microbial community, which is crucial for host metabolism. firstwordpharma.com Research highlights that BBR-UDCA administration enriches the population of bacteria that produce short-chain fatty acids (SCFAs), such as Blautia and Akkermansia. frontiersin.orgnih.gov SCFAs, including butyrate, are key metabolites from bacterial fermentation that provide energy to colon cells, strengthen the intestinal barrier, and exert systemic anti-inflammatory and metabolic effects. nih.gov

The modulation of the gut microbiota by BBR-UDCA contributes to improved glucose and lipid metabolism. firstwordpharma.comhightidetx.com This is achieved by fostering a balanced microbial environment, which can in turn influence the host's metabolic pathways. mdpi.com Furthermore, this modulation is connected to the regulation of bile acid metabolism. BBR-UDCA can affect how gut bacteria convert primary bile acids into secondary ones, which are crucial signaling molecules for metabolic regulation. nih.govfrontiersin.org

A key aspect of BBR-UDCA's action is its ability to increase the abundance of beneficial bacteria. For example, Akkermansia is known to be augmented by berberine, which may contribute to anti-atherosclerotic effects. nih.gov Similarly, Blautia has been identified as a predictor for the cholesterol-lowering effects of berberine. frontiersin.org The increase in these beneficial microbes is associated with improved metabolic health. nih.govfrontiersin.org

Table 1: Effects of Berberine and its Derivatives on Gut Microbiota and Metabolic Markers This table is interactive. You can sort and filter the data.

CompoundKey Microbial ChangesAssociated Metabolic Implications
Berberine (BBR) Increases Akkermansia, Blautia, Bifidobacterium, Lactobacillus. frontiersin.orgjournalaim.com Reduces pathogenic bacteria. mdpi.comLowers cholesterol, improves glucose control, reduces inflammation and metabolic endotoxemia. frontiersin.orgnih.gov
This compound (BBR-UDCA) Enriches SCFA-producing bacteria like Blautia and Akkermansia. frontiersin.orgnih.govImproves glycemic control, lowers LDL-cholesterol, and reduces liver fat. medchemexpress.comfirstwordpharma.comnih.gov
Ursodeoxycholic Acid (UDCA) Modulates gut microbiota and bile acid pool composition. patsnap.comHepatoprotective effects, reduces toxic bile acids. patsnap.com

Comparative Mechanistic Analysis with Parent Compounds (Berberine and Ursodeoxycholic Acid)

This compound (BBR-UDCA) is an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA). nih.govnih.gov This novel molecular entity exhibits both shared and unique mechanisms compared to its parent compounds. patsnap.commedpagetoday.com

Berberine (BBR) is an alkaloid known for its broad pharmacological effects, including activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy. frontiersin.orgpatsnap.com This activation improves insulin sensitivity and reduces lipid accumulation. patsnap.com However, BBR's effectiveness is often hampered by its poor oral bioavailability. medpagetoday.complos.org

Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid used for liver conditions. nih.gov It protects liver cells from toxic bile acids and has anti-inflammatory properties. patsnap.com UDCA also plays a role in modulating the gut microbiota and the bile acid pool. nih.govpatsnap.com

BBR-UDCA synergistically combines the actions of its parent compounds. patsnap.com The UDCA component is thought to enhance the bioavailability of berberine. nih.govmedpagetoday.com Mechanistically, BBR-UDCA activates AMPK, similar to berberine, and also inhibits the NLRP3 inflammasome, contributing to its anti-inflammatory effects. firstwordpharma.comhightidetx.com This dual mechanism allows BBR-UDCA to offer comprehensive benefits by simultaneously regulating metabolism and inflammation. firstwordpharma.com The combination results in a more potent effect on improving glucose and lipid metabolism than either compound alone might achieve. nih.gov While it is ingested as a salt, it is believed to dissociate in the gastrointestinal tract, allowing for the differential absorption of its two active components. medchemexpress.comnih.govresearchgate.net

Table 2: Mechanistic Comparison of BBR-UDCA and Parent Compounds This table is interactive. You can sort and filter the data.

FeatureBerberine (BBR)Ursodeoxycholic Acid (UDCA)This compound (BBR-UDCA)
Primary Mechanism AMPK activation. patsnap.comHepatoprotective, bile acid modulation. patsnap.comDual-action: AMPK activation and NLRP3 inflammasome inhibition. firstwordpharma.comhightidetx.com
Bioavailability Poor. medpagetoday.complos.orgGenerally well-absorbed.Enhanced compared to BBR alone. nih.govmedpagetoday.com
Metabolic Effects Lowers glucose and lipids. frontiersin.orgReduces toxic bile acids, some cholesterol-lowering effects. patsnap.comnih.govComprehensive glucose and lipid-lowering, reduces liver fat. medchemexpress.comfirstwordpharma.com
Gut Microbiota Modulates microbiota, increases beneficial bacteria. frontiersin.orgmdpi.comModulates microbiota and bile acid pool. patsnap.comSynergistic and pronounced modulation of gut microbiota. nih.govfrontiersin.org

Preclinical Efficacy Studies of Berberine Ursodeoxycholate

In Vitro Experimental Models for Efficacy Assessment

Cellular Models of Metabolic Dysfunction

In cellular models of metabolic dysfunction, berberine (B55584), a key component of BUDCA, has shown significant effects on lipid accumulation. In primary mouse hepatocytes, berberine treatment led to a decrease in palmitate-induced fat deposition. nih.gov Studies on hepatoma H4IIE cells also demonstrated the ability of berberine to reduce lipid accumulation. nih.gov Furthermore, berberine has been observed to mitigate lipogenesis in hepatocytes, which directly addresses the buildup of fat in the liver. nih.gov

Investigation of Mitochondrial Function and Autophagic Flux in Cell Lines

Berberine has been shown to influence mitochondrial function and autophagy in various cell lines. In H9c2 cells subjected to hypoxia/reoxygenation, berberine pretreatment was found to upregulate autophagic flux and protect against the loss of mitochondrial membrane potential (ΔΨm). nih.gov This suggests that berberine can attenuate mitochondrial dysfunction by inducing the cellular self-cleaning process of autophagy. nih.gov Research also indicates that berberine can improve mitochondrial swelling and promote mitochondrial fusion. frontiersin.org Additionally, some studies suggest that berberine's protective effects may stem from its ability to increase the activity of mitochondrial SirT3. mdpi.com

Enzyme Inhibition Assays

Berberine has demonstrated inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.net In vitro studies have shown that berberine can inhibit both α-amylase and α-glucosidase. researchgate.net The inhibition of α-glucosidase by berberine is considered a potential mechanism for its anti-diabetic effects, as it can reduce glucose absorption in the gastrointestinal tract. researchgate.net One study reported that berberine exhibited a non-competitive inhibition type against α-amylase and a competitive inhibition type against α-glucosidase. researchgate.net

In Vivo Efficacy in Animal Models of Metabolic and Liver Diseases

Models of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)/Non-Alcoholic Fatty Liver Disease (NAFLD)

Berberine ursodeoxycholate and its constituent, berberine, have been evaluated in various animal models of MASLD/NAFLD, demonstrating beneficial effects on liver health. researchgate.netnih.gov In a preclinical model using golden hamsters fed a high-fat diet, BUDCA treatment was assessed for its efficacy. researchgate.net Animal experiments have shown that berberine favorably accumulates in the liver and can alter the expression of genes related to hepatic metabolism. nih.gov

Reduction of Hepatic Steatosis and Inflammation

In animal models of diet-induced obesity, berberine treatment has been shown to decrease hepatic steatosis. nih.gov This is accompanied by a reduction in the expression of key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase. nih.gov Furthermore, berberine has been found to reduce inflammation in both the liver and adipose tissue of mice fed a high-fat diet. nih.gov This anti-inflammatory effect is indicated by the reduced phosphorylation of JNK1 and decreased mRNA levels of proinflammatory cytokines. nih.gov Studies have also shown that berberine can attenuate hepatic injuries, including steatosis and inflammation, in mouse models of NASH. mdpi.com

Table 1: Effects of Berberine in Animal Models of NAFLD

Animal ModelKey FindingsReference
High-Fat Diet-Fed MiceDecreased hepatic steatosis and inflammation. nih.gov nih.gov
High-Fat Diet-Fed MiceReduced expression of acetyl-CoA carboxylase and fatty acid synthase. nih.gov nih.gov
High-Fat Diet-Fed MiceDecreased phosphorylation of JNK1 and mRNA levels of proinflammatory cytokines. nih.gov nih.gov
Methionine and Choline-Deficient Diet-Induced NASH MiceReduced steatosis, fibrosis, inflammation, and apoptosis. mdpi.com mdpi.com
Improvement of Glucose and Lipid Profiles

Preclinical evidence suggests that this compound (BUDCA) significantly improves glucose and lipid profiles. acnnewswire.commdpi.com The compound's mechanism is associated with the activation of AMP-activated protein kinase (AMPK) and inhibition of the NLRP3 inflammasome, which are key pathways in glucose and lipid metabolism. firstwordpharma.comacnnewswire.com

In studies involving patients with type 2 diabetes (T2D) and presumed metabolic dysfunction-associated steatohepatitis (MASH), treatment with BUDCA led to notable improvements in both cardiometabolic and hepatic parameters. firstwordpharma.com Specifically, BUDCA has been shown to lower levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C). mdpi.com In a phase 2 trial, BUDCA treatment resulted in a significant reduction in liver fat content, which correlated with improved glycemic control and weight loss. natap.org

Models of Type 2 Diabetes Mellitus

This compound (BUDCA) has demonstrated considerable efficacy in preclinical models of Type 2 Diabetes Mellitus (T2DM). oup.commdpi.com Its dual mechanism of action, involving AMP kinase activation and NLRP3 inflammasome inhibition, provides a comprehensive approach to managing the complex nature of metabolic diseases like T2DM. firstwordpharma.comnih.gov

Glucose Homeostasis Regulation

BUDCA plays a significant role in regulating glucose homeostasis. nih.govmdpi.com Clinical trials have shown that treatment with BUDCA leads to significant, dose-dependent reductions in hemoglobin A1c (HbA1c) levels. nih.govnih.gov These reductions in HbA1c are accompanied by improvements in both fasting plasma glucose (FPG) and postprandial glucose levels. acnnewswire.comnih.gov For instance, a 12-week randomized clinical trial demonstrated that BUDCA significantly lowered HbA1c levels, with reductions of -0.4% in a 500 mg group and -0.7% in a 1000 mg group compared to placebo. nih.govpharmacytimes.com Correspondingly, FPG levels were reduced by -13.0 mg/dL and -18.4 mg/dL in the respective dosage groups. pharmacytimes.com

Insulin (B600854) Sensitivity Enhancement

A key aspect of BUDCA's efficacy in T2DM models is its ability to enhance insulin sensitivity. firstwordpharma.comoup.com The glucose-lowering effect of BUDCA is primarily attributed to improved insulin sensitivity rather than direct stimulation of insulin secretion. nih.gov This is evidenced by a dose-dependent decrease in the homeostatic model assessment for insulin resistance (HOMA-IR) with no significant impact on fasting or postprandial insulin secretion. nih.gov The activation of AMP kinase by berberine is a proposed mechanism for promoting the utilization of glucose and free fatty acids, thereby improving insulin resistance. nih.gov

Models of Cholestatic Liver Diseases (e.g., Primary Sclerosing Cholangitis)

In preclinical models of cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), this compound (BUDCA) has shown therapeutic potential. larvol.com PSC is a chronic condition characterized by progressive inflammation and fibrosis of the bile ducts. frontiersin.orgresearchgate.net

A proof-of-concept study in patients with PSC demonstrated that BUDCA treatment led to a statistically significant reduction in serum alkaline phosphatase (ALP) levels, a key biomarker for cholestatic liver injury. postersessiononline.eudroracle.ai In subjects not on ursodeoxycholic acid (UDCA) at randomization, the reduction in ALP was dose-dependent. postersessiononline.eu Furthermore, studies in a PSC mouse model (Mdr2-/- mice) showed that berberine, a component of BUDCA, significantly ameliorated cholestatic liver injury by reducing serum levels of AST, ALT, and ALP, as well as decreasing bile duct proliferation and hepatic fibrosis. nih.gov The treatment also modulated bile acid metabolism, resulting in restored homeostasis. nih.gov

Studies on Acute Liver Failure Models

Preclinical investigations have explored the protective effects of components of this compound (BUDCA) in acute liver failure models. In a lipopolysaccharide (LPS)-induced mouse model mimicking acute liver failure, a peptide derived from the Reg3a protein, which is mechanistically related to the anti-inflammatory pathways targeted by BUDCA, resulted in a significant improvement in survival rates. firstwordpharma.com Berberine itself has been shown to protect against acute liver failure in mice by inhibiting inflammation and mitochondria-dependent apoptosis. oup.com

Assessment of Weight Management and Adiposity in Metabolic Models

This compound (BUDCA) has been assessed for its effects on weight management and adiposity in metabolic models. oup.commdpi.com In a phase 2 study involving patients with presumed MASH and T2D, who had a significantly higher baseline body weight, treatment with 1000 mg of BUDCA twice daily resulted in a notable weight reduction. nih.gov Furthermore, berberine treatment in diet-induced obese mice has been associated with changes in brown adipose tissue, increased energy expenditure, and a decrease in both visceral and subcutaneous adipose tissue. mdpi.com These findings suggest that BUDCA can contribute to weight management by modulating adiposity and energy metabolism. mdpi.com

Modulation of Gut Microbiota Composition and Function in Animal Systems

This compound is an ionic salt of berberine and ursodeoxycholic acid. medchemexpress.com Upon ingestion, it is thought to dissociate in the gastrointestinal tract, allowing the two components to be absorbed separately. medchemexpress.comnih.gov Preclinical research, primarily focusing on the berberine component, has demonstrated significant modulation of the gut microbiota in various animal models. These studies suggest that by altering the gut microbial composition, the compound can influence host metabolism and health.

In animal models of diabetes, berberine has been shown to reverse gut microbiota dysbiosis. For instance, in diabetic db/db mice, treatment led to an increase in short-chain fatty acid (SCFA)-producing bacteria. nih.gov In a diabetic rat model, berberine administration was associated with an increase in the relative abundance of Bacteroides and a decrease in Proteobacteria and Verrucomicrobia. nih.govfrontiersin.org Furthermore, the abundance of beneficial Lactobacillaceae was significantly upregulated. nih.govfrontiersin.org

Studies using high-fat diet (HFD)-induced obesity and steatohepatitis models in mice also reveal profound effects on the gut microbiome. mdpi.comjournalaim.com In HFD-fed Apcmin/+ mice, a model for colorectal cancer, berberine treatment altered the gut microbiota structure by inhibiting the increase of Verrucomicrobia at the phylum level and the genus Akkermansia, while elevating levels of SCFA-producing bacteria like Lachnospiraceae. nih.govmdpi.com Similarly, in HFD-fed BALB/c mice, berberine administration led to a rebound in Bacteroidetes, Lactobacillus, and Bifidobacterium. journalaim.com The level of Bifidobacterium in the treatment group was even higher than in the control group. journalaim.com

The functional consequences of these microbial shifts include enhanced production of SCFAs, such as butyrate, which can alleviate inflammation. nih.govfrontiersin.org By rebalancing the gut microbiota, berberine also helps to block bacterial translocation from the gut to the liver, a key process in the development of liver inflammation and disease. mdpi.com

Animal ModelKey Findings on Gut Microbiota Modulation by BerberineReference
Diabetic db/db Mice↑ Short-chain fatty acids (SCFAs); Restored relative abundance of Bacteroidaceae and Clostridiaceae. nih.govfrontiersin.org
Diabetic Rat ModelBacteroides; ↓ Proteobacteria, Verrucomicrobia; ↑ Lactobacillaceae. nih.govfrontiersin.org
High-Fat Diet (HFD)-fed Apcmin/+ MiceVerrucomicrobia (phylum); ↓ Akkermansia (genus); ↑ SCFA-producing bacteria (e.g., Lachnospiraceae). nih.govmdpi.com
High-Fat Diet (HFD)-fed BALB/c MiceBacteroidetes, Lactobacillus, Bifidobacterium. journalaim.com
DSS-induced Colitis Rat ModelBacteroides and Akkermansia. nih.gov

Investigation of Anti-inflammatory Effects in Specific Animal Models

This compound is described as a gut-liver anti-inflammatory metabolic modulator. firstwordpharma.com Its anti-inflammatory properties are attributed to a dual mechanism that includes the inhibition of the NLRP3 inflammasome. mdpi.comfirstwordpharma.com Preclinical studies in various animal models, largely investigating the berberine component, have substantiated its significant anti-inflammatory and immunomodulatory effects. researchgate.net

In animal models of inflammatory bowel disease (IBD), such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in rats and mice, berberine has been shown to alleviate disease severity. nih.govfrontiersin.org It achieves this by reducing the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.org A meta-analysis of animal studies confirmed that berberine treatment significantly reduced histological colitis scores and the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation. frontiersin.org Furthermore, berberine treatment was found to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). frontiersin.org

The anti-inflammatory effects of berberine have also been observed in animal models of autoimmune conditions. researchgate.net For instance, in a collagen-induced arthritis (CIA) model in rats, a condition that models human rheumatoid arthritis, oral administration of berberine was found to alleviate the symptoms. researchgate.net This effect was shown to be dependent on the gut microbiota. researchgate.net Research indicates that berberine can directly suppress the differentiation and function of pro-inflammatory Th1 and Th17 cells, which are key drivers of autoimmune inflammation. researchgate.net The compound also modulates key signaling pathways involved in inflammation, such as the MAPK pathway. mdpi.com

Animal ModelKey Anti-inflammatory Effects of BerberineReference
DSS-induced Colitis↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); ↓ Myeloperoxidase (MPO) activity; ↑ Anti-inflammatory cytokine (IL-10). frontiersin.org
Collagen-induced Arthritis (CIA) in RatsAlleviated arthritis symptoms; effect was dependent on gut microbiota modulation. researchgate.net
General Inflammation ModelsSuppression of pro-inflammatory Th1 and Th17 cells; Inhibition of the NLRP3 inflammasome pathway. mdpi.comresearchgate.net
Liver Fibrosis ModelsAlleviates inflammation by promoting anti-inflammatory cytokines (IL-4, IL-10) and inhibiting inflammatory genes (TGF-β1, IL-1α). nih.govfrontiersin.org

Pharmacokinetic and Pharmacodynamic Profiles of Berberine Ursodeoxycholate in Preclinical Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models.medpagetoday.comgoogle.com

Berberine (B55584) ursodeoxycholate is formulated as an ionic salt that is thought to quickly separate in the gastrointestinal tract, leading to distinct absorption pathways for berberine and ursodeoxycholic acid. medchemexpress.comnih.govresearchgate.net

Bioavailability Considerations of Berberine and Strategies for Enhancement with Ursodeoxycholic Acid.nih.govmedpagetoday.comnih.govresearchgate.net

A significant challenge with berberine is its low oral bioavailability, reported to be less than 1%. oup.com This poor absorption is a known drawback, and enhancing it has been a primary focus of research. medpagetoday.com The creation of berberine ursodeoxycholate is a strategy to improve the bioavailability of both its components, potentially through increased solubility. nih.gov It is believed that the formulation as an ionic salt enhances the actions of both berberine and ursodeoxycholic acid, likely due to increased solubility and, consequently, better bioavailability. nih.gov

Hepatic Uptake and Tissue Concentration in Animal Systems.medpagetoday.comgoogle.com

Preclinical studies in animal models, such as high-fat diet-fed golden hamsters, have been employed to evaluate the efficacy of this compound. google.comhightidetx.com Following oral administration, berberine is well-absorbed, and notably, the concentration of its metabolites in the liver has been found to be 50 to 70 times higher than in the plasma. nih.gov This suggests significant hepatic uptake. nih.govmdpi.com Berberine and its metabolites distribute to various organs, including the liver, kidney, muscle, and adipose tissue. nih.gov

Bile Acid Pathway Interactions and Transport Mechanisms.medpagetoday.comgoogle.com

Berberine has been shown to modulate bile acid metabolism, which is crucial for regulating glucose and energy homeostasis. mdpi.com It influences the gut microbiota, leading to an increase in bacteria that convert primary bile acids to secondary ones. mdpi.com Specifically, berberine can inhibit bile salt hydrolase (BSH) activity in the gut, which increases the levels of tauro-conjugated bile acids. nih.gov This modulation of bile acid turnover and subsequent activation of the intestinal farnesoid X receptor (FXR) signaling pathway may be a key mechanism for its lipid-lowering effects. nih.gov Ursodeoxycholic acid, on the other hand, is a hydrophilic bile acid that does not activate FXR but is an agonist for the Takeda G-protein-coupled receptor 5 (TGR5). frontiersin.org The combination in this compound leverages these interactions with bile acid pathways. patsnap.com

Metabolic Fate and Metabolite Identification of this compound Components (e.g., glucuronide conjugates).medpagetoday.com

In animal models, berberine is metabolized in the liver by the P450 enzyme system through demethylation (phase I) and glucuronidation (phase II). oup.com The primary metabolites identified in rats include glucuronide conjugates of berberrubine, demethyleneberberine, jatrorrhizine, and thalifendine. oup.com Berberrubine has been identified as a major metabolite of berberine in the liver. frontiersin.org The intestinal bacterial flora also plays a role in the enterohepatic circulation of both berberine and its conjugated metabolites. oup.com

Preclinical Pharmacodynamic Biomarkers and Response Assessment.google.comnih.gov

In preclinical studies, the pharmacodynamic effects of this compound are assessed using various biomarkers. In a hamster model of non-alcoholic fatty liver disease (NAFLD), treatment with this compound resulted in significant improvements in liver biochemistry and lipid profiles. hightidetx.com Key biomarkers for assessing response include reductions in liver fat content and improvements in metabolic and liver markers. medpagetoday.com In animal models of metabolic dysfunction-associated steatohepatitis (MASH), response to treatment is evaluated by observing changes in liver histology. e-cmh.org

Pharmacokinetic Parameters of Berberine after Single and Multiple Doses of BUDCA

Parameter 250 mg/dose 500 mg/dose 1000 mg/dose
Single Dose (Day 1)
Tmax (h) 4.0 4.0 4.0
Cmax (ng/mL) 0.09 ± 0.04 0.16 ± 0.08 0.32 ± 0.15
AUC0-t (h*ng/mL) 0.64 ± 0.28 1.18 ± 0.59 2.50 ± 1.24
Multiple Doses (Day 28)
Tmax (h) 4.0 4.0 4.0
Cmax (ng/mL) 0.11 ± 0.05 0.20 ± 0.10 0.40 ± 0.20
AUC0-t (h*ng/mL) 0.80 ± 0.35 1.45 ± 0.73 3.08 ± 1.54

Data derived from a study in patients with hyperlipidemia and presented as mean ± standard deviation. Tmax is presented as median. nih.gov

Pharmacokinetic Parameters of UDCA after Single and Multiple Doses of BUDCA

Parameter 250 mg/dose 500 mg/dose 1000 mg/dose
Single Dose (Day 1)
Tmax (h) 2.0 3.0 4.0
Cmax (ng/mL) 1050 ± 560 1850 ± 980 3200 ± 1600
AUC0-t (h*ng/mL) 4500 ± 2400 8000 ± 4200 14000 ± 7400
Multiple Doses (Day 28)
Tmax (h) 3.0 4.0 4.0
Cmax (ng/mL) 1200 ± 640 2100 ± 1100 3700 ± 1900
AUC0-t (h*ng/mL) 5200 ± 2800 9200 ± 4900 16000 ± 8500

Data derived from a study in patients with hyperlipidemia and presented as mean ± standard deviation. Tmax is presented as median. nih.gov

Translational Research Perspectives: Preclinical Indications for Berberine Ursodeoxycholate

Metabolic Dysfunction-Associated Steatohepatitis (MASH)/Non-Alcoholic Fatty Liver Disease (NAFLD)

Preclinical studies have highlighted the potential of berberine (B55584) ursodeoxycholate in addressing the multifaceted pathology of MASH and NAFLD. In a preclinical model using golden hamsters with MASH and dyslipidemia induced by a high-fat diet, daily treatment with HTD1801 for six weeks resulted in significant improvements. researchgate.netnih.govresearchgate.net Specifically, the compound led to notable enhancements in histologic fibrosis and the Nonalcoholic Fatty Liver Disease Activity Score (NAS), with the treated group's liver histology closely resembling that of the normal controls. researchgate.netnih.govresearchgate.net

Mechanistically, berberine ursodeoxycholate is considered a gut-liver anti-inflammatory metabolic modulator. e-cmh.orgfirstwordpharma.com Its dual mechanism of action involves the activation of AMP kinase and the inhibition of the NLRP3 inflammasome, both of which are key pathways in metabolic regulation and inflammation. firstwordpharma.comacnnewswire.comnih.govfirstwordpharma.com The activation of AMPK is expected to enhance the use of glucose and free fatty acids, thereby reducing inflammation and improving insulin (B600854) resistance. nih.gov The modulation of these pathways contributes to its observed effects on reducing liver fat and inflammation. patsnap.commdpi.com

Preclinical findings also demonstrated significant reductions in key liver enzymes and lipids. After six weeks of treatment, the hamster model showed lower levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total bilirubin, LDL-C, and total cholesterol. e-cmh.org

Type 2 Diabetes Mellitus and Associated Metabolic Complications

The therapeutic potential of this compound extends to Type 2 Diabetes Mellitus (T2DM) and its related metabolic complications. The compound's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), which plays a central role in regulating glucose and fatty acid metabolism. patsnap.comnih.govdiabetesjournals.org This activation is thought to improve insulin sensitivity and promote glucose utilization, addressing a core issue in T2DM. patsnap.comnih.gov

In preclinical models, berberine, a key component of BUDCA, has demonstrated the ability to reduce body weight and improve glucose tolerance in db/db mice without altering food intake. diabetesjournals.org Similarly, in high-fat-fed rats, berberine reduced body weight, lowered plasma triglycerides, and improved insulin action. diabetesjournals.org These effects are attributed to the downregulation of genes involved in fat production and the upregulation of genes related to energy expenditure in fat tissue and muscle. diabetesjournals.org

This compound is described as a gut-liver anti-inflammatory metabolic modulator with a dual mechanism that includes AMPK activation and NLRP3 inflammasome inhibition. firstwordpharma.comnih.govfirstwordpharma.com This dual action provides a comprehensive approach to managing the complex metabolic dysregulation seen in T2DM. firstwordpharma.com Furthermore, berberine has been shown to inhibit α-glucosidase in vitro and in animal models, which likely contributes to improved glycemic control. researchgate.net The structural changes induced by berberine in the gut microbiome also have a positive effect on insulin resistance. researchgate.net

Primary Sclerosing Cholangitis and Other Cholestatic Liver Disorders

This compound is being investigated as a potential therapy for primary sclerosing cholangitis (PSC), a chronic cholestatic liver disease characterized by inflammation and fibrosis of the bile ducts. tandfonline.com The compound, an ionic salt of berberine and ursodeoxycholic acid, possesses pleiotropic mechanisms of action that may be beneficial for this condition. droracle.airesearchgate.net

Ursodeoxycholic acid, one of the components of BUDCA, is known for its anti-cholestatic, cytoprotective, and anti-inflammatory properties, which are relevant to treating cholestatic liver diseases. droracle.ai In cholestatic conditions, it acts as a choleretic agent, increasing bile flow and reducing the concentration of toxic bile acids. researchgate.net

Preclinical evidence for the direct application of this compound in PSC models is still emerging. However, the known anti-inflammatory and hepatoprotective effects of its individual components provide a strong rationale for its investigation in PSC and other cholestatic liver disorders. patsnap.comresearchgate.net

Severe Hypertriglyceridemia and Dyslipidemia Syndromes

Preclinical and early clinical research has positioned this compound as a candidate for managing severe hypertriglyceridemia and other dyslipidemia syndromes. The compound's mechanism of action is multifaceted, targeting key pathways in lipid metabolism. firstwordpharma.compatsnap.com

In a preclinical model of MASH and dyslipidemia using golden hamsters, this compound treatment led to significant reductions in LDL-C and total cholesterol. e-cmh.org This demonstrates a direct impact on lipid profiles in a disease-relevant animal model.

The lipid-lowering effects of berberine, a component of BUDCA, are well-documented in preclinical studies. In hamsters with hyperlipidemia, berberine was shown to enhance the excretion of cholesterol from the liver into the bile, resulting in decreased serum levels of total cholesterol, triglycerides, and LDL-C. semanticscholar.org Furthermore, berberine has been found to downregulate genes involved in lipogenesis (fat production) in adipose tissue and muscle in animal models. diabetesjournals.org The activation of AMP-activated protein kinase (AMPK) by berberine also contributes to reduced lipid accumulation in adipocytes. diabetesjournals.org

Liver Fibrosis and Related Hepatic Pathologies

Preclinical evidence strongly suggests that this compound has the potential to mitigate liver fibrosis. In a preclinical model of MASH in golden hamsters, treatment with HTD1801 resulted in a significant improvement in histologic fibrosis. researchgate.netnih.govresearchgate.net The degree of improvement was substantial, with the liver histology of treated animals nearing that of the normal controls. researchgate.netnih.govresearchgate.net

The anti-fibrotic potential of berberine, a key component of BUDCA, is attributed to its diverse pharmacological activities, including anti-inflammatory and anti-obesity effects. mdpi.com Berberine can interact with various biological targets involved in the pathogenesis of liver fibrosis. mdpi.com

Potential for Broader Therapeutic Applications based on Preclinical Mechanisms (e.g., anti-aging, kidney disease, neuroprotection)

The mechanistic underpinnings of this compound suggest its potential therapeutic reach may extend beyond metabolic and liver diseases. The constituent components, particularly berberine, have demonstrated a range of pharmacological activities in preclinical models that point toward broader applications.

Anti-aging: Berberine has shown anti-aging effects in various preclinical models. It has been found to extend the lifespan of naturally aged and chemotherapy-treated mice, with associated improvements in health span, fur density, and behavioral activity. nih.govfoliuslabs.com In cell culture studies, berberine improved aspects of aging in human lung fibroblasts by promoting progression through the cell growth cycle. foliuslabs.com Mechanistically, berberine may regulate p16 and cyclin protein expression and enhance antioxidant defenses. nih.govmdpi.com

Kidney Disease: Preclinical studies indicate that berberine may ameliorate chronic kidney disease. In a rat model of adenine-induced chronic kidney disease, berberine was shown to alter the composition of the gut microbiota and inhibit the production of gut-derived uremic toxins. nih.gov It also demonstrated the ability to reduce blood glucose levels and improve insulin resistance, which are often associated with kidney disease. frontiersin.org

Neuroprotection: Berberine has exhibited significant neuroprotective effects in multiple preclinical models. It has been shown to reduce infarct volume and improve neurological outcomes in animal models of ischemic stroke. d-nb.infonih.gov The proposed mechanisms include potent antioxidant, anti-inflammatory, and anti-apoptotic activities. d-nb.info Berberine can cross the blood-brain barrier, a critical feature for agents targeting the central nervous system. d-nb.infomdpi.com In models of Alzheimer's disease, berberine has been shown to improve learning and memory, reduce the accumulation of amyloid-beta plaques, and exert anti-neuroinflammatory and anti-oxidative stress effects. frontiersin.orgspringermedizin.de

These preclinical findings open up exciting avenues for future research into the broader therapeutic potential of this compound.

Future Directions and Research Gaps in Berberine Ursodeoxycholate Studies

Further Elucidation of Synergistic Mechanisms at a Deeper Molecular Level

The current understanding of BUDCA's mechanism centers on a dual action that combines the properties of its constituent molecules: AMP-activated protein kinase (AMPK) activation and NLRP3 inflammasome inhibition. nih.govhightidetx.comfirstwordpharma.commedudy.com Berberine (B55584) is well-known to activate AMPK, a crucial regulator of cellular energy homeostasis, which in turn improves insulin (B600854) sensitivity, enhances glucose uptake, and reduces lipid accumulation. patsnap.commdpi.com Simultaneously, both berberine and UDCA contribute to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. firstwordpharma.comfrontiersin.orgfirstwordpharma.com

It is hypothesized that formulating these two molecules into an ionic salt enhances their solubility and bioavailability, which may lead to an additive or synergistic effect. google.comnih.govnih.gov However, the precise molecular interactions that underpin this synergy remain a significant research gap. While it is thought that the salt dissociates in the gastrointestinal tract, allowing for differential absorption of berberine and UDCA, the downstream consequences of this combined delivery are not fully understood. medchemexpress.comnih.gov Future research must move beyond the established individual actions of berberine and UDCA to investigate how their combined presence influences cellular signaling. Key questions include whether BUDCA uniquely modulates receptor affinity, alters the expression of metabolic or inflammatory genes in a way that neither component can alone, or affects the gut microbiota in a distinct manner that enhances therapeutic outcomes. mdpi.com A deeper molecular investigation is critical to determine if the benefits of BUDCA are simply additive or if a true synergistic effect exists at the cellular and pathway levels.

Known Mechanistic Component Primary Action Associated Therapeutic Effect Reference
BerberineAMP-activated protein kinase (AMPK) activationImproved insulin sensitivity, enhanced glucose uptake, reduced lipid accumulation. patsnap.comnih.govmdpi.com
Berberine / UDCANLRP3 inflammasome inhibitionReduction of inflammation. hightidetx.comfirstwordpharma.comfirstwordpharma.com
Ursodeoxycholic Acid (UDCA)Hepatoprotective and anti-cholestatic effectsProtection of liver cells from damage by toxic bile acids. patsnap.comnih.gov

Development of Advanced Preclinical Models for Complex Disease Pathophysiology

The preclinical evaluation of BUDCA has utilized established animal models, such as golden hamsters fed a high-fat diet to simulate MASH and dyslipidemia, and lipopolysaccharide (LPS)-induced mouse models for acute liver failure. firstwordpharma.comresearchgate.net While these models have been instrumental in demonstrating the compound's efficacy, they may not fully recapitulate the intricate pathophysiology of chronic human diseases. mdpi.comresearchgate.net

Conditions like MASH and T2D are multifactorial, often co-existing and creating a complex interplay of metabolic dysregulation, inflammation, and fibrosis. nih.govnih.gov The progression of primary sclerosing cholangitis (PSC) also involves complex interactions between bile acid metabolism, gut microbiota, and the immune system, which are challenging to replicate in standard animal models. researchgate.net A significant research gap exists in the development and validation of more advanced preclinical models. Future studies should focus on creating models that better mimic the human condition, such as:

Humanized mouse models with transplanted human hepatocytes or immune cells.

Genetically engineered models that reflect specific risk factors for metabolic diseases.

"Disease-in-a-dish" models using organoids or co-culture systems that can simulate the gut-liver axis and complex cell-cell interactions.

Developing these sophisticated models is essential for a more accurate assessment of BUDCA's long-term efficacy and its effects on disease progression, particularly fibrosis, and for identifying predictive biomarkers for clinical response. researchgate.net

Preclinical Model Type Disease/Condition Modeled Key Findings with BUDCA (HTD1801) Reference
Golden Hamsters (High-Fat Diet)MASH / DyslipidemiaEvaluated efficacy, showing potential for histologic improvements. researchgate.net
LPS-Induced MiceAcute Liver FailureShowed significant improvement in survival rates. firstwordpharma.com
Diet-Induced Obese MiceObesity / Metabolic SyndromeAssociated with changes in adipose tissue and increased energy expenditure. mdpi.com

Exploration of Novel Therapeutic Targets and Signaling Pathways through Computational and Experimental Approaches

The primary therapeutic targets for BUDCA have been identified as AMPK and the NLRP3 inflammasome. hightidetx.comfirstwordpharma.com However, given the pleiotropic effects of berberine, it is highly probable that BUDCA influences a wider array of signaling pathways. researchgate.netdroracle.ai Berberine alone has been shown to interact with numerous targets and modulate pathways including NF-κB, MAPK, and PI3K/AKT, which are critical in inflammation, cell proliferation, and apoptosis. mdpi.comfrontiersin.orgfrontiersin.org

A significant opportunity for future research lies in the systematic exploration of novel therapeutic targets for BUDCA. This can be achieved through a combination of:

Computational Approaches: Methods like molecular docking, target fishing, and systems biology analysis can predict potential binding sites and affected pathways for the BUDCA salt or its individual components. frontiersin.org

Experimental Approaches: High-throughput screening, proteomics, and transcriptomics analyses of cells or tissues treated with BUDCA can provide an unbiased view of the molecular changes induced by the compound, revealing novel targets and downstream effects.

Such investigations could uncover mechanisms related to its observed benefits in reducing the risk of cardiovascular events or its potential anti-cancer properties. google.comfrontiersin.org Identifying a broader range of targets will not only deepen the understanding of BUDCA's comprehensive metabolic benefits but may also guide its development for new therapeutic indications. google.com

Development of Improved Preclinical Assay Systems for Predictive Efficacy and Translational Relevance

The translation of preclinical findings into successful clinical outcomes is a major challenge in drug development. For BUDCA, preclinical and clinical studies have relied on a set of established assays, including biochemical markers (e.g., HbA1c, liver enzymes, serum lipids) and advanced imaging techniques like MRI-proton density fat fraction (MRI-PDFF) to measure changes in liver fat. nih.govresearchgate.netdntb.gov.ua

While these tools are valuable, there is a need to develop and validate improved preclinical assay systems that have higher predictive value for clinical efficacy and translational relevance. Future research should focus on:

Developing more sensitive and specific non-invasive biomarkers that correlate directly with histological improvements in MASH, such as markers of fibrosis and inflammation. researchgate.net

Standardizing assays across different preclinical models to ensure data comparability and robustness.

Integrating multi-omics data (genomics, proteomics, metabolomics) from preclinical models and early-phase clinical trials to build predictive models of patient response.

Improving these assay systems will help to de-risk the later stages of clinical development, allow for better patient stratification, and ultimately accelerate the delivery of this promising therapy to patients with complex metabolic diseases.

Q & A

Q. What is the molecular rationale behind combining berberine and ursodeoxycholic acid in berberine ursodeoxycholate?

this compound (BUC) is an ionic salt combining berberine (a plant-derived alkaloid) and ursodeoxycholic acid (UDCA, a bile acid). The synergy arises from their complementary mechanisms: berberine activates AMP-activated protein kinase (AMPK) to enhance glucose and lipid metabolism, while UDCA improves bile flow and reduces hepatotoxicity. Preclinical studies suggest BUC’s unique microstructure enhances drug exposure and efficacy compared to individual components, achieving "1+1>2" effects in metabolic pathways .

Q. How should researchers design a Phase 2 trial evaluating BUC in non-alcoholic steatohepatitis (NASH) and type 2 diabetes (T2DM)?

A robust Phase 2 trial should adopt a randomized, double-blind, placebo-controlled design with stratification by baseline liver fat content and glycemic status. Key endpoints include:

  • Primary : Absolute reduction in liver fat measured via MRI proton density fat fraction (MRI-PDFF), validated in prior trials (e.g., −4.8% vs. −2.0% with BUC 1000 mg bid vs. placebo, p=0.011) .
  • Secondary : Glycemic control (HbA1c reduction), liver enzymes (ALT/AST), and weight loss.
  • Safety : Monitoring gastrointestinal (GI) adverse events (e.g., diarrhea incidence: ~20% in BUC groups vs. 8% in placebo) .

Q. What are the validated biomarkers for assessing liver fat reduction in BUC clinical trials?

MRI-PDFF is the gold standard for quantifying liver fat. Secondary biomarkers include:

  • Serum markers : ALT, AST, and cytokeratin-18 (CK-18) for necroinflammation.
  • Metabolic markers : HbA1c, HOMA-IR, and lipid profiles (LDL-C, triglycerides).
  • Emerging biomarkers : Pro-C3 (fibrosis marker) and PC-1 secretion (linked to fibrotic pathways), with BUC showing anti-fibrotic potential in preclinical models .

Advanced Research Questions

Q. How does BUC compare to GLP-1 receptor agonists (GLP-1RAs) in cardiometabolic outcomes for patients with T2DM and metabolic dysfunction-associated steatohepatitis (MASH)?

Post-hoc analyses suggest BUC provides additive benefits when used with GLP-1RAs. In a study comparing BUC to ongoing GLP-1RA therapy, BUC demonstrated superior reductions in HbA1c (−0.6% vs. −0.3%), LDL-C (−15% vs. −5%), and body weight (−3.2 kg vs. −1.5 kg) over 18 weeks. Mechanistically, BUC’s AMPK activation complements GLP-1RA’s insulinotropic effects, making it suitable for patients with severe insulin resistance .

Q. What mechanisms underlie the anti-fibrotic effects of BUC in metabolic liver disease?

BUC reduces profibrotic markers like PC-1 (procollagen-1), likely through dual pathways:

  • Berberine : Suppresses TGF-β/Smad signaling and oxidative stress via Nrf2 activation.
  • UDCA : Inhibits hepatocyte apoptosis and stellate cell activation. In vitro models show BUC reduces PC-1 secretion by 40% compared to monotherapies, suggesting synergistic anti-fibrotic activity .

Q. How to address discrepancies in glycemic efficacy outcomes between BUC monotherapy and combination regimens?

Variability in HbA1c reduction (e.g., −1.04% with BUC + probiotics vs. −0.6% with BUC alone) may arise from differences in patient cohorts (e.g., baseline insulin resistance) or adjunct therapies. Researchers should:

  • Stratify analyses by baseline metabolic severity.
  • Use mixed-effects models to adjust for confounding variables (e.g., diet, concomitant medications).
  • Validate findings in multi-regional trials like the ongoing CENTRICITY Phase 2b study .

Q. What methodologies are recommended for monitoring GI adverse events during BUC trials?

To mitigate GI effects (e.g., diarrhea incidence: 20–25%):

  • Protocol design : Include a 2-week dose titration phase (e.g., 500 mg bid → 1000 mg bid).
  • Monitoring : Use daily patient-reported outcome (PRO) diaries for symptom severity (mild/moderate/severe).
  • Analysis : Time-to-event analysis for GI AE onset (peaking at Week 2–3, resolving by Week 6 in 80% of cases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.